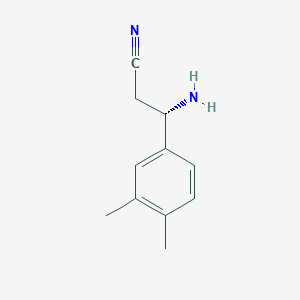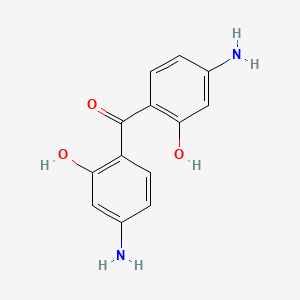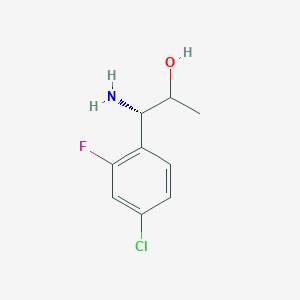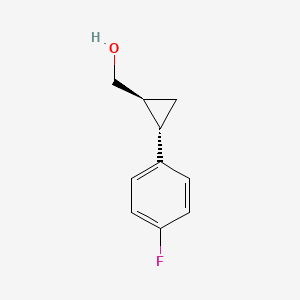
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is a cyclopropyl derivative with a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. Common synthetic routes include:
Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in such processes .
化学反応の分析
Types of Reactions
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve strong bases or nucleophiles, such as NaOH (Sodium hydroxide) or Grignard reagents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorophenyl compounds.
科学的研究の応用
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
((1R,2R)-2-(4-fluorophenyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement.
((1S,2S)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure with a chlorine atom instead of fluorine.
((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
InChIキー |
ODPZTCKFPWLUEV-PSASIEDQSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO |
正規SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


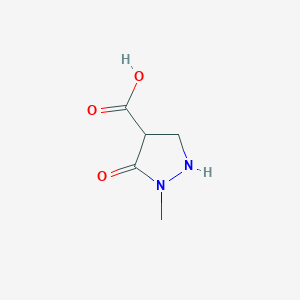
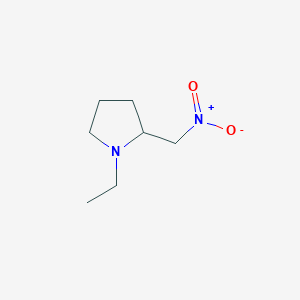
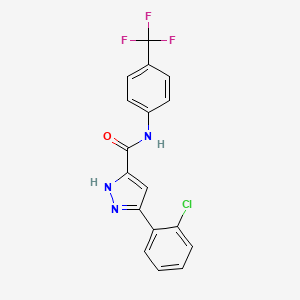
![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
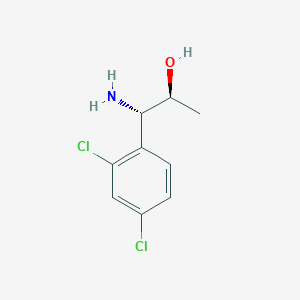
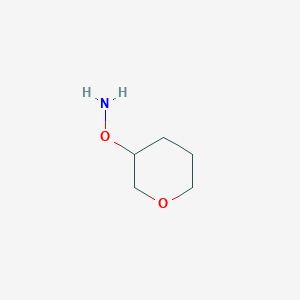
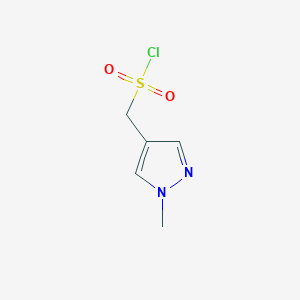
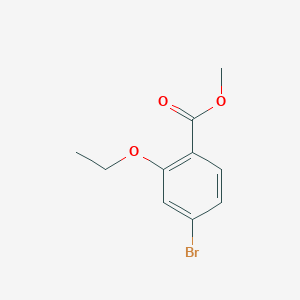
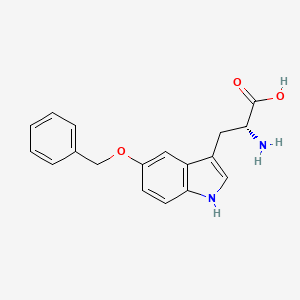
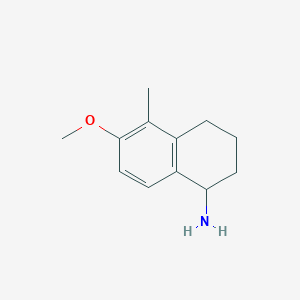
![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)
